molecular formula C61H92N14O19 B12376697 H2N-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-OH

H2N-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-OH

Cat. No.: B12376697
M. Wt: 1325.5 g/mol
InChI Key: CHTQGLMJAUMOSZ-GWTLYKIJSA-N
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Description

A Amyloid(17-28) human is a peptide fragment derived from the amyloid precursor protein. This peptide is known for its role in the formation of amyloid plaques, which are associated with various neurodegenerative diseases, including Alzheimer’s disease. The study of A Amyloid(17-28) human is crucial for understanding the mechanisms of amyloid aggregation and its implications in disease pathology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A Amyloid(17-28) human typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.

    Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid.

    Cleavage: The completed peptide is cleaved from the resin using a mixture of trifluoroacetic acid, water, and scavengers like triisopropylsilane.

Industrial Production Methods

Industrial production of A Amyloid(17-28) human involves large-scale solid-phase peptide synthesis with automated peptide synthesizers. The process is optimized for high yield and purity, often followed by high-performance liquid chromatography purification and mass spectrometry verification.

Chemical Reactions Analysis

Types of Reactions

A Amyloid(17-28) human can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol.

    Substitution: Amino acid residues can be substituted through site-directed mutagenesis to study the effects of specific residues on amyloid formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: Site-directed mutagenesis using reagents like oligonucleotides and DNA polymerase.

Major Products Formed

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiol groups.

    Substitution: Mutant peptides with altered amino acid sequences.

Scientific Research Applications

A Amyloid(17-28) human is extensively studied in various scientific fields:

    Chemistry: Used to study peptide synthesis, folding, and aggregation.

    Biology: Investigated for its role in cellular processes and interactions with other biomolecules.

    Medicine: Key in understanding the pathology of neurodegenerative diseases and developing therapeutic strategies.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting amyloid-related diseases.

Mechanism of Action

A Amyloid(17-28) human exerts its effects through the formation of amyloid fibrils. The peptide undergoes a conformational change from a random coil to a β-sheet structure, leading to the aggregation into fibrils. These fibrils can disrupt cellular membranes, induce oxidative stress, and trigger inflammatory responses, contributing to neurodegeneration.

Comparison with Similar Compounds

Similar Compounds

    Amyloid-β(1-42): A longer peptide fragment also involved in amyloid plaque formation.

    Amyloid-β(1-40): Another variant of amyloid-β with similar aggregation properties.

    α-Synuclein: A protein associated with Parkinson’s disease that forms amyloid-like fibrils.

Uniqueness

A Amyloid(17-28) human is unique due to its specific sequence and its role in the early stages of amyloid aggregation. Unlike longer amyloid-β peptides, A Amyloid(17-28) human provides insights into the initial steps of fibril formation and the minimal sequence required for aggregation.

Properties

Molecular Formula

C61H92N14O19

Molecular Weight

1325.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid

InChI

InChI=1S/C61H92N14O19/c1-31(2)24-37(63)52(84)74-50(33(5)6)60(92)73-41(26-36-18-12-9-13-19-36)55(87)70-40(25-35-16-10-8-11-17-35)54(86)66-34(7)51(83)68-38(21-22-47(79)80)53(85)72-43(28-48(81)82)57(89)75-49(32(3)4)59(91)65-29-46(78)67-44(30-76)58(90)71-42(27-45(64)77)56(88)69-39(61(93)94)20-14-15-23-62/h8-13,16-19,31-34,37-44,49-50,76H,14-15,20-30,62-63H2,1-7H3,(H2,64,77)(H,65,91)(H,66,86)(H,67,78)(H,68,83)(H,69,88)(H,70,87)(H,71,90)(H,72,85)(H,73,92)(H,74,84)(H,75,89)(H,79,80)(H,81,82)(H,93,94)/t34-,37-,38-,39-,40-,41-,42-,43-,44-,49-,50-/m0/s1

InChI Key

CHTQGLMJAUMOSZ-GWTLYKIJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)N

Origin of Product

United States

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